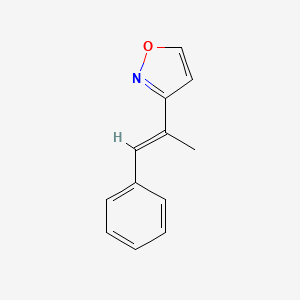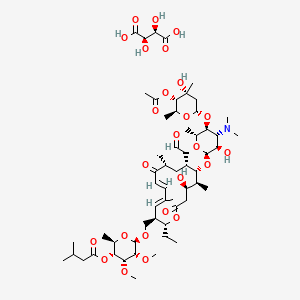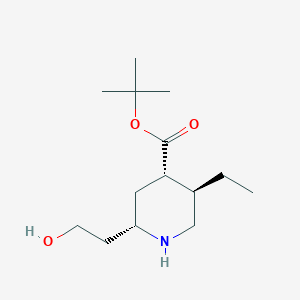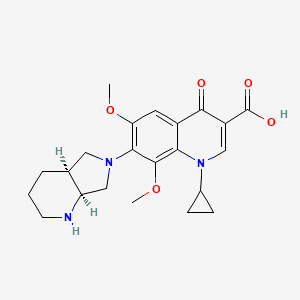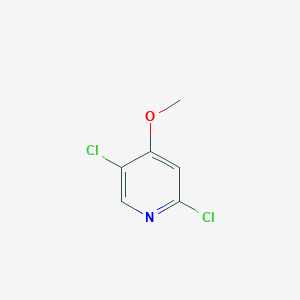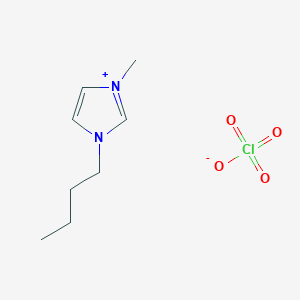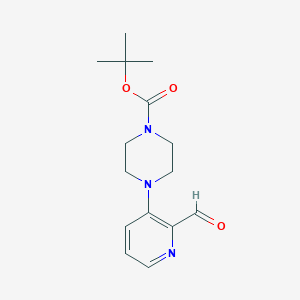
tert-Butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate (referred to as TFP) is a compound that has gained significant attention in scientific research due to its potential applications as a biological probe and therapeutic agent. TFP is a piperazine derivative that contains a formylpyridine moiety, which makes it an excellent candidate for studying biological processes that involve pyridine-containing molecules, such as enzymes and receptors. In
Mechanism of Action
The mechanism of action of TFP is based on its ability to interact with pyridine-containing molecules, such as enzymes and receptors. TFP can bind to the active site of enzymes and inhibit their activity by blocking substrate binding or catalysis. TFP can also bind to receptors and modulate their activity by either enhancing or inhibiting ligand binding. The exact mechanism of action of TFP depends on the specific enzyme or receptor being studied.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, depending on the target molecule being studied. For example, TFP has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. TFP has also been shown to enhance the activity of nicotinic acetylcholine receptors, which are involved in cognitive function and memory. Additionally, TFP has been shown to have neuroprotective effects by modulating the activity of NMDA receptors, which are involved in synaptic plasticity and learning.
Advantages and Limitations for Lab Experiments
TFP has several advantages for lab experiments, including its high purity and stability, its ability to selectively interact with pyridine-containing molecules, and its potential as a therapeutic agent. However, TFP also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, TFP may not be suitable for studying molecules that do not contain pyridine moieties.
Future Directions
There are several future directions for TFP research, including the development of new synthesis methods to improve yield and purity, the investigation of TFP as a potential therapeutic agent for various diseases, and the exploration of TFP's interactions with other molecules, such as proteins and nucleic acids. Additionally, TFP could be used as a tool to study the role of pyridine-containing molecules in various biological processes, such as signal transduction and gene expression.
Scientific Research Applications
TFP has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and receptor binding assays. TFP has been shown to inhibit the activity of various enzymes, such as monoamine oxidase A and B, and protein tyrosine phosphatases. TFP has also been used as a probe to study the binding of ligands to pyridine-containing receptors, such as nicotinic acetylcholine receptors and NMDA receptors. Additionally, TFP has been investigated as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
tert-butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13-5-4-6-16-12(13)11-19/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGTXIPZCJOKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)
![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)

